Methyl 2,3-dichloroisonicotinate
Overview
Description
Methyl 2,3-dichloroisonicotinate is a chemical compound with the molecular formula C7H5Cl2NO2 . It is categorized under building blocks and is primarily used for research and development .
Molecular Structure Analysis
Methyl 2,3-dichloroisonicotinate has a molecular weight of 206.03 . The compound contains a total of 17 bonds, including 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 Pyridine .Physical And Chemical Properties Analysis
Methyl 2,3-dichloroisonicotinate has a molecular weight of 206.03 and a molecular formula of C7H5Cl2NO2 .Scientific Research Applications
Application in Buchwald-Hartwig Mono-N-arylation
Methyl 2,3-dichloroisonicotinate has been utilized in the Buchwald-Hartwig mono-N-arylation method. Lorimer et al. (2008) described a process where this compound is used with Pd(OAc)2, XPhos, and T-BuONa for the arylation of aniline. This method demonstrates the sensitivity of the cross-coupling reaction to the steric and electronic nature of the coupling partners, highlighting the chemical's utility in complex organic syntheses (Lorimer, O’Connor, & Brimble, 2008).
Involvement in Synthesis of Antifibrinolytic Agents
Andersen et al. (2014) reported the use of methyl 2-chloroisonicotinate in the scalable synthesis of a 3-isoxazolol-containing antifibrinolytic agent, AZD6564. This synthesis, achieved in eight steps with a 7% overall yield, highlights the compound's significance in the pharmaceutical manufacturing of specific therapeutic agents (Andersen et al., 2014).
Use in Organic Chemistry and Material Science
In another application, Xing-ru (2005) conducted research on the synthesis techniques of Methyl 2,3-dichlorobenzylideneacetylacete, an important intermediate to felodipine. This study sought to find an economical and proper synthetic method, underlining the compound's relevance in creating intermediates for further chemical applications (Zhao Xing-ru, 2005).
Safety And Hazards
Methyl 2,3-dichloroisonicotinate is intended for research and development use only and is not recommended for medicinal or household use . Safety precautions include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
methyl 2,3-dichloropyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAVUXBECIRJIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670601 | |
Record name | Methyl 2,3-dichloropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-dichloroisonicotinate | |
CAS RN |
603124-78-3 | |
Record name | Methyl 2,3-dichloropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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